D-Fructopiranose Hydrochloride D-Fructopiranose Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994465
InChI: InChI=1S/C12H19ClO5/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
SMILES:
Molecular Formula: C12H19ClO5
Molecular Weight: 278.73 g/mol

D-Fructopiranose Hydrochloride

CAS No.:

Cat. No.: VC17994465

Molecular Formula: C12H19ClO5

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

D-Fructopiranose Hydrochloride -

Specification

Molecular Formula C12H19ClO5
Molecular Weight 278.73 g/mol
IUPAC Name (1R,2S,6R,9R)-6-(chloromethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Standard InChI InChI=1S/C12H19ClO5/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
Standard InChI Key JPOKXWDHLOMNQX-XBWDGYHZSA-N
Isomeric SMILES CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CCl)C
Canonical SMILES CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CCl)C

Introduction

Chemical Identity and Structural Characteristics

D-Fructopiranose hydrochloride belongs to the class of monosaccharide derivatives, specifically a fructopyranose molecule modified with a hydrochloride group. The pyranose structure refers to its six-membered ring conformation, distinct from the furanose form commonly observed in fructose solutions. The compound’s IUPAC name, (3aR,5aR,8aR,8bS)3a(chloromethyl)2,2,7,7tetramethyltetrahydro5Hbis([1][3]dioxolo)[4,5b:4,5d]pyran(3aR,5aR,8aR,8bS)-3a-(chloromethyl)-2,2,7,7-tetramethyltetrahydro-5H-bis([1][3]dioxolo)[4,5-b:4',5'-d]pyran, reflects its complex stereochemistry and functional groups .

Key physicochemical properties include a predicted boiling point of 324.3 \pm 37.0\,^\circ\text{C} and a density of 1.190±0.06g/cm31.190 \pm 0.06\,\text{g/cm}^3, as derived from computational models . The presence of the chloromethyl group enhances its polarity compared to unmodified fructose, influencing its solubility and chromatographic behavior.

Role in Topiramate Synthesis and Pharmaceutical Relevance

Topiramate, a sulfamate-substituted monosaccharide, is synthesized through multi-step processes involving protective group chemistry. DFH arises as a byproduct during these synthetic pathways, particularly during the formation of isopropylidene-protected intermediates . Its structural similarity to key topiramate precursors complicates purification, necessitating rigorous analytical monitoring.

Analytical Challenges

Detecting DFH in topiramate batches requires high-resolution techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). The compound’s polar nature complicates separation in reverse-phase chromatography, often necessitating hydrophilic interaction liquid chromatography (HILIC) methods . Regulatory guidelines mandate impurity levels to remain below 0.1% of the active pharmaceutical ingredient (API), underscoring the need for sensitive assays .

CompoundMolecular FormulaKey Structural FeatureRegulatory Limit (ICH Q3A)
D-Fructopiranose HClC12H19ClO5\text{C}_{12}\text{H}_{19}\text{ClO}_5Chloromethyl pyranose ring≤0.10%
Topiramate Impurity DC12H20O7\text{C}_{12}\text{H}_{20}\text{O}_7Di-O-isopropylidene protection≤0.15%
Anhydrous fructoseC6H12O6\text{C}_6\text{H}_{12}\text{O}_6Unmodified ketohexose≤0.20%

Data adapted from .

This comparison highlights DFH’s unique halogenated structure and its stricter regulatory threshold compared to non-chlorinated analogs.

Industrial and Regulatory Considerations

Pharmaceutical manufacturers employ quality-by-design (QbD) principles to minimize DFH formation. Key strategies include:

  • Optimized reaction conditions: Lowering HCl concentrations during synthesis reduces chlorination side reactions.

  • Advanced purification techniques: Simulated moving bed (SMB) chromatography improves separation efficiency.

  • In-process controls: Real-time monitoring using inline spectroscopy ensures rapid impurity detection .

Regulatory agencies require comprehensive characterization of DFH’s toxicological profile. While acute toxicity studies are lacking, structural analogs suggest low oral bioavailability due to high polarity, limiting systemic exposure .

Future Research Directions

Three priority areas emerge for further investigation:

  • Degradation pathways: Elucidating DFH’s stability under thermal and photolytic conditions to inform storage guidelines.

  • Ecotoxicology: Assessing environmental persistence, particularly in wastewater from pharmaceutical production.

  • Synthetic biology: Exploring enzymatic synthesis routes to minimize impurity generation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator